molecular formula C13H12BrN3O2 B6622579 3-bromo-N-(2-pyridin-3-yloxyethyl)pyridine-2-carboxamide

3-bromo-N-(2-pyridin-3-yloxyethyl)pyridine-2-carboxamide

Cat. No.: B6622579
M. Wt: 322.16 g/mol
InChI Key: DTLIZTMXSLAXJP-UHFFFAOYSA-N
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Description

3-bromo-N-(2-pyridin-3-yloxyethyl)pyridine-2-carboxamide is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties.

Preparation Methods

The synthesis of 3-bromo-N-(2-pyridin-3-yloxyethyl)pyridine-2-carboxamide typically involves the reaction of 3-bromopyridine-2-carboxylic acid with 2-(pyridin-3-yloxy)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions are generally mild, and the product is obtained in good yield .

Chemical Reactions Analysis

3-bromo-N-(2-pyridin-3-yloxyethyl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of different reduced products.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-bromo-N-(2-pyridin-3-yloxyethyl)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-pyridin-3-yloxyethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-bromo-N-(2-pyridin-3-yloxyethyl)pyridine-2-carboxamide can be compared with other pyridine derivatives such as:

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines

These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-bromo-N-(2-pyridin-3-yloxyethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c14-11-4-2-6-16-12(11)13(18)17-7-8-19-10-3-1-5-15-9-10/h1-6,9H,7-8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLIZTMXSLAXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCCNC(=O)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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